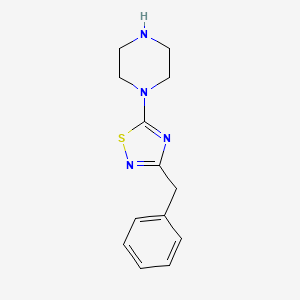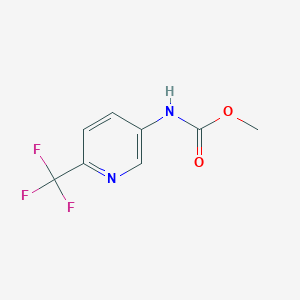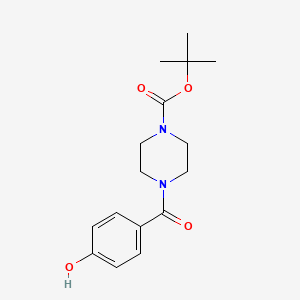![molecular formula C18H20Cl2N2O2 B6322706 4-{[5-环丙基-3-(2,6-二氯苯基)-1,2-恶唑-4-基]甲氧基哌啶 CAS No. 1103501-11-6](/img/structure/B6322706.png)
4-{[5-环丙基-3-(2,6-二氯苯基)-1,2-恶唑-4-基]甲氧基哌啶
描述
The compound “4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxypiperidine}” is a potent and selective FXR agonist . It has been reported to have profound effects on plasma lipids in animal models .
Synthesis Analysis
The synthesis of this compound involves the development of a series of potent FXR agonists . The novel piperidinylisoxazole system LY2562175 was discovered during this process .Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group, a dichlorophenyl group, an oxazolyl group, and a methoxypiperidine group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available literature .科学研究应用
环境和农业应用
农药研究和环境影响
- 对除草剂的研究,例如 2,4-D(2,4-二氯苯氧乙酸),突出了它们在农业和城市害虫防治中的广泛使用,以及随之而来的与生态系统中的毒性和持久性相关的环境问题。这项工作表明,需要持续调查此类化合物的环境归趋、降解途径和生态毒理学影响,以告知更安全的农业实践和监管决策 (Zuanazzi 等,2020)。
有机污染物的处理
- 已探索酶处理方法来降解废水中的顽固性有机污染物,研究表明酶与氧化还原介质相结合有可能提高此类污染物的降解效率。这种方法可能与所讨论化合物类似,为减轻环境污染提供途径 (Husain & Husain,2007)。
化学合成和转化
相关化合物的合成
- 与恶唑基甲氧基哌啶具有相似化学兴趣领域的 1,2-恶嗪和苯并恶嗪的合成和转化文献强调了这些分子的复杂性和在各种应用中的潜力,包括作为合成更复杂分子的中间体或作为它们自身的官能材料。此类研究可以指导新化学实体的合成策略和应用领域 (Sainsbury,1991)。
毒理学和环境安全
环境降解和毒性
- 对相关化合物(如氯酚和苯氧乙酸除草剂)的毒性和环境持久性的研究强调了了解农业和工业中使用的化合物的生态影响和降解途径的重要性。这项研究对于评估风险和开发更安全的化学替代品至关重要 (Kelly & Guidotti,1989)。
作用机制
Target of Action
The primary target of this compound is the Farnesoid X receptor (FXR) . FXR is a member of the “metabolic” subfamily of nuclear receptors and plays a crucial role in regulating bile acid, lipid, and glucose homeostasis .
Mode of Action
The compound acts as a potent and selective FXR agonist . As an agonist, it binds to the FXR, activating it. This activation triggers a series of intracellular events, leading to changes in the expression of genes involved in lipid and glucose metabolism .
Biochemical Pathways
Upon activation of the FXR, the compound influences several biochemical pathways related to lipid metabolism. It robustly lowers plasma low-density lipoprotein (LDL) and very low-density lipoprotein (vLDL) levels . These changes in lipid levels are due to alterations in the expression of genes involved in lipid metabolism, such as those encoding for enzymes and transport proteins .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), are consistent with enabling once-daily dosing in humans . These properties influence the compound’s bioavailability, determining how much of the compound reaches its target site of action .
Result of Action
The compound’s action results in robust lipid modulating properties. It lowers LDL and triglycerides while raising high-density lipoprotein (HDL) in preclinical species . These changes in lipid levels can have significant effects on the overall metabolic health of the organism .
Action Environment
安全和危害
未来方向
属性
IUPAC Name |
5-cyclopropyl-3-(2,6-dichlorophenyl)-4-(piperidin-4-yloxymethyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2/c19-14-2-1-3-15(20)16(14)17-13(18(24-22-17)11-4-5-11)10-23-12-6-8-21-9-7-12/h1-3,11-12,21H,4-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOFPZFDXPHYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4CCNCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B6322625.png)

![6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B6322653.png)
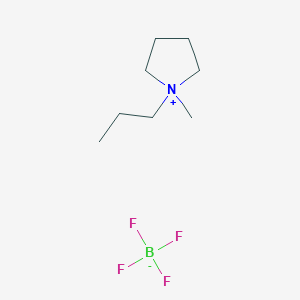

![8-Oxa-3,5,10-triazatricyclo[7.4.0.0 {2,7}]trideca- 1(13),2(7),3,5,9,11-hexaene-4,6-diol; 95%](/img/structure/B6322671.png)
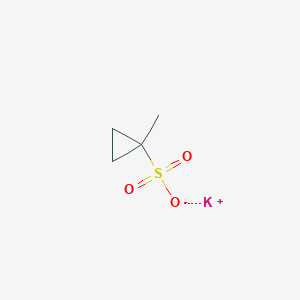
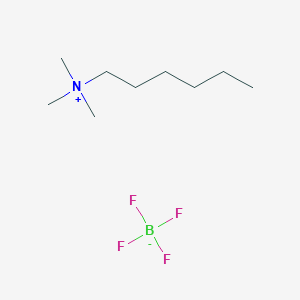
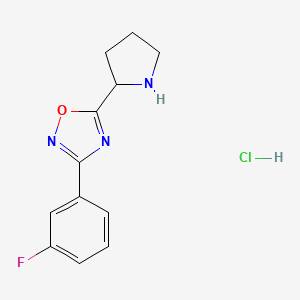

![5-Methoxybenzo[d]thiazole-6-carboxylic acid](/img/structure/B6322709.png)
